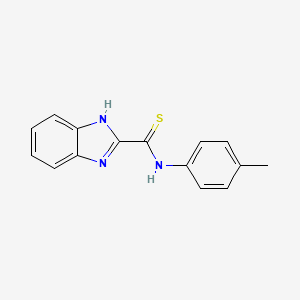
N-(4-methylphenyl)-1H-benzimidazole-2-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MBZ is a benzimidazole derivative that has been studied for its potential use as an anti-cancer agent due to its ability to inhibit tubulin polymerization. It has also been investigated for its anti-inflammatory and anti-viral properties. MBZ has a molecular formula of C15H12N2S and a molecular weight of 260.33 g/mol.
作用机制
MBZ binds to the colchicine binding site on tubulin, which prevents the formation of microtubules. Microtubules are involved in cell division, cell motility, and intracellular transport. By disrupting microtubule formation, MBZ inhibits cell division and induces cell death.
Biochemical and Physiological Effects:
MBZ has been shown to have anti-inflammatory and anti-viral properties. It has been demonstrated to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the replication of the dengue virus. MBZ has also been shown to induce autophagy, a cellular process that helps to maintain cellular homeostasis by degrading damaged organelles and proteins.
实验室实验的优点和局限性
MBZ is a potent inhibitor of tubulin polymerization and has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. However, MBZ is a highly toxic compound and requires careful handling and disposal. In addition, the synthesis of MBZ is a multi-step process that requires specialized equipment and expertise. The high cost of MBZ synthesis and its toxicity limit its use in laboratory experiments.
未来方向
MBZ has potential applications in cancer treatment, anti-inflammatory therapy, and anti-viral therapy. Future research could focus on developing more efficient and cost-effective synthesis methods for MBZ, exploring its mechanism of action in more detail, and investigating its potential use in combination therapies for cancer treatment. Additionally, the development of less toxic analogs of MBZ could expand its use in laboratory experiments and clinical trials.
In conclusion, MBZ is a chemical compound with potential applications in scientific research. Its ability to inhibit tubulin polymerization makes it a promising candidate for cancer treatment, anti-inflammatory therapy, and anti-viral therapy. However, its toxicity and high cost limit its use in laboratory experiments. Future research could focus on developing more efficient synthesis methods, exploring its mechanism of action in more detail, and investigating its potential use in combination therapies for cancer treatment.
合成方法
The synthesis of MBZ involves the reaction of 4-methyl aniline with carbon disulfide to form N-(4-methylphenyl)carbamodithioic acid. This intermediate is then reacted with o-phenylenediamine to form MBZ. The synthesis of MBZ is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity product.
科学研究应用
MBZ has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and ovarian cancer. MBZ works by binding to tubulin and preventing its polymerization, which disrupts the formation of microtubules, a critical component of the cytoskeleton in cells. This disruption leads to cell cycle arrest and apoptosis, which ultimately results in the death of cancer cells.
属性
IUPAC Name |
N-(4-methylphenyl)-1H-benzimidazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-10-6-8-11(9-7-10)16-15(19)14-17-12-4-2-3-5-13(12)18-14/h2-9H,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXSJGSOJBEPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylphenyl)-1H-benzimidazole-2-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[({[(2-phenyl-4-quinolinyl)carbonyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5854919.png)
![4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime](/img/structure/B5854933.png)


![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)


![3-[(4-methylphenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5854965.png)

![4-methoxy-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5854984.png)
![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5854997.png)